- Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist, Organic Process Research & Development, 2012, 16(1), 109-116
Cas no 918145-29-6 (3-Bromo-6-chloro-2,4-dimethylpyridine)
3-Bromo-6-chloro-2,4-dimethylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-6-chloro-2,4-dimethylpyridine
- 5-broMo-2-chloro-4,6-diMethylpyridine
- POWYUKKERVLNDN-UHFFFAOYSA-N
- FCH1606039
- 3-bromo-2,4-dimethyl-6-chloropyridine
- 2-chloro-5-bromo-4,6-dimethylpyridine
- AX8215428
- AB0056752
- ST2404969
- 3-Bromo-6-chloro-2,4-dimethylpyridine (ACI)
-
- MDL: MFCD20486518
- Inchi: 1S/C7H7BrClN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3
- InChI Key: POWYUKKERVLNDN-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C(Br)=C(C)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Topological Polar Surface Area: 12.9
3-Bromo-6-chloro-2,4-dimethylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB438659-250 mg |
3-Bromo-6-chloro-2,4-dimethylpyridine, 95%; . |
918145-29-6 | 95% | 250mg |
€150.40 | 2023-06-16 | |
| abcr | AB438659-1 g |
3-Bromo-6-chloro-2,4-dimethylpyridine, 95%; . |
918145-29-6 | 95% | 1g |
€314.30 | 2023-06-16 | |
| abcr | AB438659-5 g |
3-Bromo-6-chloro-2,4-dimethylpyridine, 95%; . |
918145-29-6 | 95% | 5g |
€902.90 | 2023-06-16 | |
| Chemenu | CM121051-1g |
3-Bromo-6-chloro-2,4-dimethylpyridine |
918145-29-6 | 98% | 1g |
$197 | 2021-08-06 | |
| Chemenu | CM121051-5g |
3-Bromo-6-chloro-2,4-dimethylpyridine |
918145-29-6 | 98% | 5g |
$529 | 2021-08-06 | |
| Chemenu | CM121051-10g |
3-Bromo-6-chloro-2,4-dimethylpyridine |
918145-29-6 | 98% | 10g |
$795 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846076-100mg |
3-Bromo-6-chloro-2,4-dimethylpyridine |
918145-29-6 | 98% | 100mg |
543.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE144-250mg |
3-Bromo-6-chloro-2,4-dimethylpyridine |
918145-29-6 | 98% | 250mg |
614CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE144-100mg |
3-Bromo-6-chloro-2,4-dimethylpyridine |
918145-29-6 | 98% | 100mg |
268CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE144-1g |
3-Bromo-6-chloro-2,4-dimethylpyridine |
918145-29-6 | 98% | 1g |
1618CNY | 2021-05-08 |
3-Bromo-6-chloro-2,4-dimethylpyridine Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
Production Method 2
1.2 Reagents: Cuprous chloride ; 5 min, -5 °C; -5 °C → rt; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
- Synthesis of new pentacyclic chromophores through a highly regio- and diastereoselective cascade process, Organic & Biomolecular Chemistry, 2010, 8(21), 4815-4818
3-Bromo-6-chloro-2,4-dimethylpyridine Raw materials
3-Bromo-6-chloro-2,4-dimethylpyridine Preparation Products
3-Bromo-6-chloro-2,4-dimethylpyridine Suppliers
3-Bromo-6-chloro-2,4-dimethylpyridine Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3-Bromo-6-chloro-2,4-dimethylpyridine
Professional Introduction to 3-Bromo-6-chloro-2,4-dimethylpyridine (CAS No. 918145-29-6)
3-Bromo-6-chloro-2,4-dimethylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 918145-29-6, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This heterocyclic compound, featuring a pyridine core substituted with bromo, chloro, and methyl groups, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular frameworks. The strategic placement of halogen atoms and alkyl groups on the pyridine ring enhances its compatibility with various chemical transformations, making it a valuable building block for drug discovery and material science applications.
The compound's structure imparts unique electronic and steric properties that are leveraged in synthetic chemistry. The presence of both bromo and chloro substituents allows for selective functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many bioactive molecules. Additionally, the methyl groups at the 2- and 4-positions introduce steric hindrance that can modulate binding interactions within biological targets, a crucial consideration in medicinal chemistry.
In recent years, 3-Bromo-6-chloro-2,4-dimethylpyridine has been explored in the development of novel therapeutic agents. Its scaffold is particularly relevant in the design of kinase inhibitors, where pyridine derivatives often serve as key pharmacophores. For instance, studies have demonstrated its utility in generating inhibitors targeting tyrosine kinases involved in cancer therapy. The halogenated pyridine core facilitates the introduction of additional functional groups through palladium-catalyzed reactions, enabling the fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.
Moreover, the compound has found applications in agrochemical research. Pyridine-based compounds are widely used as intermediates in herbicides and fungicides due to their ability to interact with biological enzymes and receptors. The specific substitution pattern of 3-Bromo-6-chloro-2,4-dimethylpyridine allows for the synthesis of derivatives with enhanced efficacy against plant pathogens while maintaining environmental safety profiles. Researchers have utilized this compound to develop novel systemic fungicides that exhibit improved spectrum activity and reduced phytotoxicity.
The synthetic versatility of 3-Bromo-6-chloro-2,4-dimethylpyridine extends beyond pharmaceuticals and agrochemicals into materials science. Pyridine derivatives are integral to organic electronics, where they contribute to charge transport properties in semiconductors and light-emitting diodes (LEDs). The halogen atoms on the ring can be used to anchor the molecule onto surfaces or to mediate interactions with other functional materials. Recent advances in polymer chemistry have seen this compound employed in the synthesis of conductive polymers for flexible electronics, highlighting its broad utility across disciplines.
From a mechanistic standpoint, the reactivity of 3-Bromo-6-chloro-2,4-dimethylpyridine is influenced by both electronic and steric factors. The bromo substituent is typically more reactive than the chloro group due to differences in bond dissociation energies and electronic effects. This selectivity is exploited in multi-step syntheses where sequential halogenation or coupling reactions are required. Computational studies have further elucidated transition state geometries for key transformations involving this compound, providing insights into how substituents influence reaction pathways.
In clinical research, derivatives of 3-Bromo-6-chloro-2,4-dimethylpyridine have been investigated for their potential as antimicrobial agents. The pyridine scaffold is known to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Modifications to the substituents can alter binding affinities to bacterial enzymes while minimizing toxicity to host cells. Preliminary studies have shown promising results against resistant strains of Gram-negative bacteria through targeted inhibition of outer membrane proteins.
The industrial production of 918145-29-6 adheres to stringent quality control measures to ensure consistency in downstream applications. Manufacturers employ advanced purification techniques such as column chromatography or recrystallization to achieve high-purity intermediates. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are routinely used to confirm structural integrity before distribution.
Future directions for research on 3-Bromo-6-chloro-2,4-dimethylpyridine may include exploring its role in photopharmacology—where light-responsive drugs are designed for controlled therapeutic effects. The compound's photochemical properties could be harnessed by incorporating it into prodrugs that release active species upon irradiation with specific wavelengths. This approach holds promise for localized treatments with reduced systemic exposure.
Environmental considerations also play a critical role in the development and application of this compound. Efforts are underway to optimize synthetic routes that minimize waste generation and hazardous byproducts. Green chemistry principles are being integrated into processes involving 918145-29-6, such as catalytic methods that reduce reliance on stoichiometric reagents or solvent-free reactions under microwave irradiation.
The economic impact of 3-Bromo-6-chloro-2,4-dimethylpyridine is reflected in its demand across multiple industries. As pharmaceutical companies expand their libraries of novel compounds or agrochemical firms seek next-generation crop protection agents, this intermediate remains a cornerstone due to its adaptability and cost-effectiveness. Market analysts predict sustained growth in its consumption as innovation drives new applications for halogenated pyridines.
In conclusion,3-Bromo-6-chloro-2,4-dimethylpyridine (CAS No., 918145-29-6) exemplifies how structural diversity can be leveraged for broad utility across scientific disciplines. Its role as a synthetic intermediate continues to evolve with advancements in chemical methodology and interdisciplinary collaboration between academia and industry researchers who push toward next-generation therapeutics or sustainable materials solutions.
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